4-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine moiety, and multiple methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the morpholine and trimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
4-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Research may explore its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-methyl-2-(4-morpholinyl)ethyl-1,3-thiazole-5-carboxamide
- 2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
- N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
Uniqueness
What sets 4-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H27N3O5S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H27N3O5S/c1-13-18(19(24)21-5-6-23-7-9-28-10-8-23)29-20(22-13)14-11-15(25-2)17(27-4)16(12-14)26-3/h11-12H,5-10H2,1-4H3,(H,21,24) |
InChI Key |
ZLEYGCAZJXTGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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